Structural Differentiation: 5‑Methylisoxazole vs. Unsubstituted Isoxazole Impacts Hydrogen Bonding and Steric Profile
The target compound incorporates a 5‑methylisoxazol‑3‑yl group, whereas the direct des‑methyl analog N1‑(4‑chlorophenethyl)‑N2‑(isoxazol‑3‑yl)oxalamide (CAS 941998‑52‑3) carries an unsubstituted isoxazole ring. The 5‑methyl substituent increases molecular weight by 14.03 g/mol (293.70 → 307.73) and adds steric bulk adjacent to the endocyclic oxygen, which is predicted to influence hydrogen‑bond acceptor geometry and π‑stacking interactions with biological targets . Published SAR on EPAC antagonists indicates that electron‑donating substitutions on the isoxazole ring are tolerated and can enhance antagonist potency [1].
| Evidence Dimension | Molecular weight and isoxazole ring substitution |
|---|---|
| Target Compound Data | MW = 307.73 g/mol; 5‑methylisoxazol‑3‑yl substituent |
| Comparator Or Baseline | N1‑(4‑chlorophenethyl)‑N2‑(isoxazol‑3‑yl)oxalamide: MW = 293.70 g/mol; unsubstituted isoxazole |
| Quantified Difference | ΔMW = +14.03 g/mol (+4.8%) with addition of one methyl group |
| Conditions | Calculated from molecular formulas C14H14ClN3O3 (target) vs. C13H12ClN3O3 (comparator) |
Why This Matters
The 5‑methyl group is a key structural determinant that alters molecular size, lipophilicity, and potential target‑binding interactions relative to the unsubstituted isoxazole analog, making direct functional substitution unreliable without confirmatory assay data.
- [1] Na Ye et al. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. European Journal of Medicinal Chemistry, 2017, 134, 62–78. View Source
